molecular formula C16H22N2O3S B2530522 N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-39-7

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2530522
CAS No.: 898423-39-7
M. Wt: 322.42
InChI Key: SAVZJWMRAMPNOE-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines a hexahydropyridoquinoline core with a sulfonamide group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactionsFor instance, the cyclization of N-(2-ethynylphenyl)-tosylamides can be catalyzed by rhodium to form the hexahydropyridoquinoline core . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with similar structures and biological activities.

    Quinolines: Compounds with a quinoline core, known for their diverse pharmacological properties.

Uniqueness

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its combination of a hexahydropyridoquinoline core and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 284.35 g/mol. The sulfonamide group is known for imparting various pharmacological effects.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific activities observed in studies involving this compound.

Antimicrobial Activity

A study investigating the antimicrobial properties of quinoline derivatives found that certain modifications enhance their efficacy against various bacterial strains. Although specific data on this compound is limited, related compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary findings suggest potential anticancer properties linked to this compound. Research into similar quinoline derivatives indicates that they can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have been shown to affect the expression of key proteins involved in cell survival pathways .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerases involved in DNA replication .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study A Identified significant antimicrobial activity against mycobacterial strains with derivatives showing lower toxicity levels.
Study B Demonstrated anticancer effects through apoptosis in various cancer cell lines using quinoline derivatives.
Study CInvestigated structure-activity relationships (SAR) revealing that modifications in the quinoline ring enhance biological efficacy.

Properties

IUPAC Name

N-butan-2-yl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-11(2)17-22(20,21)14-9-12-5-4-8-18-15(19)7-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVZJWMRAMPNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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